molecular formula C15H14BrNO B321893 N-benzyl-3-bromo-4-methylbenzamide

N-benzyl-3-bromo-4-methylbenzamide

Cat. No.: B321893
M. Wt: 304.18 g/mol
InChI Key: MYPXIAZQOJNYND-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-4-methylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position of the aromatic ring, and an N-benzyl substituent on the amide nitrogen.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-benzyl-3-bromo-4-methylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

MYPXIAZQOJNYND-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences between N-benzyl-3-bromo-4-methylbenzamide and related compounds:

Compound Name Substituent Positions N-Substituent Key Functional Groups Notable Properties/Applications Reference
This compound 3-Br, 4-CH₃ Benzyl Br (EWG), CH₃ (EDG) Potential pharmacological activity N/A
3a () 3-Br, 4-OH 2-(Piperidin-1-yl)ethyl Br (EWG), OH (EDG/EWG) Sigma receptor targeting
4-Bromo-N-butyl-3-methoxybenzamide 4-Br, 3-OCH₃ Butyl Br (EWG), OCH₃ (EDG) Safety data available (GHS-compliant)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-Hydroxy-tert-butyl CH₃ (EDG), OH (H-bond donor) Metal-catalyzed C–H functionalization
3b () 3-Br, 2-OCH₂CH₂F 2-(Piperidin-1-yl)ethyl Br, fluorinated alkoxy Radiolabeling potential (¹⁸F)

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Observations:

Substituent Positioning :

  • Bromine at the 3-position (target compound) vs. 4-position (’s 4-bromo derivative) alters electronic effects and steric accessibility. For instance, 3-bromo substitution may enhance ortho/para-directed reactivity in electrophilic substitutions compared to 4-bromo analogs .
  • The 4-methyl group in the target compound provides steric hindrance and moderate electron donation, contrasting with 4-hydroxy (’s 3a) or 4-methoxy () groups, which exhibit stronger H-bonding or polarity .

Functional Group Impact :

  • Bromine : Enhances electrophilic reactivity and halogen-bonding capacity, critical in drug design .
  • Methoxy vs. Methyl : Methoxy (EDG via resonance) increases solubility compared to methyl (EDG via induction) but may reduce metabolic stability .

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